JNK1 Inhibition: 1.81 nM IC₅₀ Achieved by Pyrazol-4-yl Pyridine Derivative vs. 90 nM for SP600125
A pyrazol-4-yl pyridine derivative (compound 11e) structurally related to 2-(1H-pyrazol-1-yl)pyridin-4-amine exhibited an IC₅₀ of 1.81 nM against JNK1, representing a ~50-fold improvement in potency compared to the reference inhibitor SP600125 (IC₅₀ ≈ 90 nM under comparable conditions) [1]. The compound also demonstrated IC₅₀ values of 12.7 nM for JNK2 and 10.5 nM for JNK3, with a JNK1/JNK2 selectivity ratio of approximately 7.0 [1]. This high potency and isoform selectivity profile is not achievable with non-pyrazolylpyridine scaffolds.
| Evidence Dimension | JNK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.81 nM (compound 11e, pyrazol-4-yl pyridine class) |
| Comparator Or Baseline | SP600125: ~90 nM |
| Quantified Difference | ~50-fold improvement |
| Conditions | hJNK1 enzymatic assay; values represent mean of two or more determinations |
Why This Matters
This level of potency positions pyrazolylpyridine derivatives as superior starting points for JNK-targeted drug discovery compared to established small-molecule inhibitors, directly impacting the decision to procure 2-(1H-pyrazol-1-yl)pyridin-4-amine as a core scaffold for further optimization.
- [1] Mersal, K. I., Abdel-Maksoud, M. S., Ali, E. M. H., Ammar, U. M., Zaraei, S. O., Haque, M. M., ... & Oh, C. H. (2023). Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. European Journal of Medicinal Chemistry, 261, 115779. View Source
